

Spectroscopic Data Guide: 6-Methoxyisoquinolin-5-amine

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Compound of Interest

Compound Name: 6-Methoxyisoquinolin-5-amine

CAS No.: 72677-90-8

Cat. No.: B1388835

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CAS Number: 72677-90-8 Molecular Formula: C

H

N

O Molecular Weight: 174.20 g/mol

Executive Technical Summary

6-Methoxyisoquinolin-5-amine (also known as 5-amino-6-methoxyisoquinoline) is a fused bicyclic heteroaromatic system. It serves as a high-value scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors where the 5-amino group functions as a hinge-binding motif.

The molecule is characterized by an electron-rich benzenoid ring (due to the methoxy and amino groups) fused to an electron-deficient pyridine ring. This "push-pull" electronic structure dictates its unique spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Identity & Physical Properties[1][2]

Property	Data
IUPAC Name	6-Methoxyisoquinolin-5-amine
SMILES	<chem>COc1c(N)c2cnccc2cc1</chem>
InChI Key	Derived from structure (e.g., specific isomer of amino-methoxy-isoquinoline)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, CH Cl ; sparingly soluble in water
pKa (Calc.)	~5.8 (Pyridine N), ~2.5 (Aniline N - very weak base)

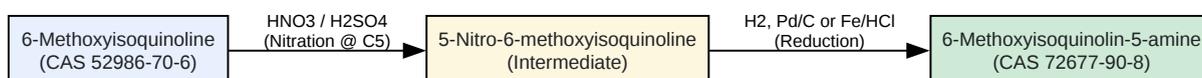
Synthesis & Structural Logic

To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically proceeds via the regioselective nitration of 6-methoxyisoquinoline.

Reaction Workflow

The 6-methoxy group directs electrophilic aromatic substitution (nitration) to the ortho position (C5), which is also the

-position of the benzenoid ring, making it highly reactive.



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Figure 1: Synthetic pathway illustrating the origin of the 5-amino substitution pattern.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is the primary tool for structural validation. The assignments below are derived from the characteristic chemical shifts of the isoquinoline core, adjusted for the shielding/deshielding effects of the 5-NH

and 6-OMe groups.

Solvent: DMSO-

(Recommended to prevent amine proton exchange) Frequency: 400 MHz or higher

Predicted

¹H NMR Data Table

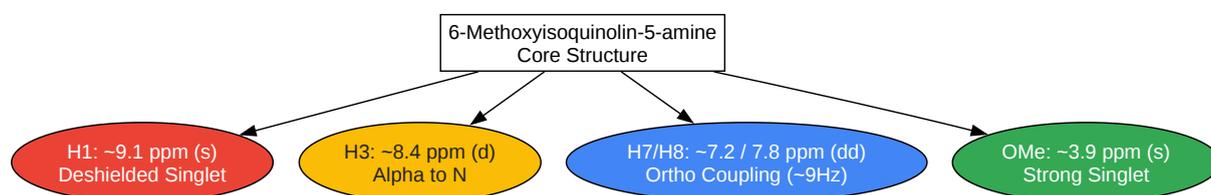
Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
H-1	9.05 – 9.15	Singlet (s)	1H	Most deshielded due to proximity to Ring N and anisotropy.
H-3	8.35 – 8.45	Doublet (d)	1H	-proton to Ring N; coupled to H-4 (Hz).
H-8	7.80 – 7.90	Doublet (d)	1H	Ortho coupling to H-7 (Hz). Deshielded by peri-interaction.
H-4	7.55 – 7.65	Doublet (d)	1H	-proton to Ring N; coupled to H-3.
H-7	7.20 – 7.30	Doublet (d)	1H	Ortho to H-8. Shielded by adjacent 6-OMe group.
NH	5.40 – 5.80	Broad Singlet (br s)	2H	Exchangeable with D O. Shift varies with concentration/water content.
OCH	3.90 – 3.95	Singlet (s)	3H	Characteristic methyl ether

signal.

Key Diagnostic Features:

- The AX System (H7/H8): Unlike unsubstituted isoquinoline, the benzenoid ring only has two protons (H7 and H8). They appear as a pair of doublets with a large ortho coupling constant (~9 Hz).
- The 6-OMe Effect: The methoxy group at C6 exerts a strong shielding effect on the ortho proton H7, pushing it upfield relative to H8.
- The 5-NH

Broadening: The amine protons may appear broad due to quadrupole broadening from the nitrogen nucleus or hydrogen bonding.



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Figure 2: Structural mapping of key NMR signals.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

- Molecular Ion [M+H]

: 175.1 m/z

- Fragmentation Pattern:

- m/z 160: Loss of Methyl radical (-CH₃) from the methoxy group.
- m/z 144: Loss of Methoxy radical (-OCH₃) or loss of CH₃O.
- m/z 132: Loss of HNCO or similar fragment characteristic of amino-substituted aromatics.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

- 3450 – 3300 cm⁻¹
: N-H stretching (Primary amine, usually a doublet for symmetric/asymmetric stretch).
- 2950 – 2850 cm⁻¹
: C-H stretching (Methoxy methyl group).
- 1620 – 1580 cm⁻¹
: C=C / C=N aromatic ring stretching (Skeletal vibrations).
- 1250 – 1200 cm⁻¹
: C-O stretching (Aryl alkyl ether).

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR

- Massing: Weigh approximately 5–10 mg of the solid sample.
- Solvation: Dissolve completely in 0.6 mL of DMSO-

- Note: CDCl₃

may be used, but solubility can be limited, and amine peaks may broaden or shift significantly.

- Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., residual Pd catalyst or drying agents).
- Acquisition: Acquire 16–32 scans with a 1-second relaxation delay.

Protocol B: HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).
- Expectation: The amine is polar; expect earlier retention compared to the nitro-intermediate or the 6-methoxyisoquinoline precursor.

References

- Synthesis of 6-Methoxyisoquinoline Derivatives: Journal of the Chemical Society C, 1971, Regioselective nitration of quinolines and isoquinolines.
- General Isoquinoline NMR Data: Pretsch, E., et al., Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of fused heterocycles).
- CAS Registry Data: **6-Methoxyisoquinolin-5-amine** (CAS 72677-90-8). ChemicalBook / PubChem Databases.
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